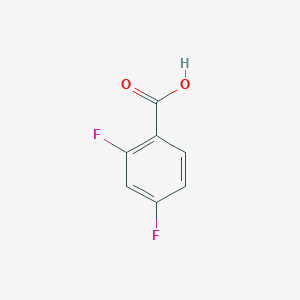

2,4-Difluorobenzoic acid

描述

Chemical Properties:

2,4-Difluorobenzoic acid (C₇H₄F₂O₂, molecular weight: 158.10 g/mol) is a fluorinated aromatic carboxylic acid with fluorine substituents at the 2- and 4-positions of the benzene ring. It is a white crystalline solid with a melting point of 186–190°C and moderate water solubility . Its pKa is approximately 2.85, reflecting strong acidity due to electron-withdrawing fluorine substituents .

Synthesis:

The compound is synthesized via multistep routes starting from toluene or p-nitrotoluene, involving nitration, reduction, Schiemann reaction, and oxidation, with an overall yield of 29–34.6% . Recent methods also use 2,4-difluorobenzonitrile bromination in sulfuric acid to produce derivatives like 5-bromo-2,4-difluorobenzoic acid (93–99% purity) .

科学研究应用

Pharmaceutical Applications

1. Synthesis of Antifungal Drugs

2,4-Difluorobenzoic acid serves as a crucial intermediate in the synthesis of several antifungal medications, notably:

- Fluconazole : A triazole antifungal used to treat fungal infections.

- Voriconazole : Another triazole antifungal that is effective against a variety of fungal pathogens.

The synthesis typically involves the transformation of this compound into more complex structures through various chemical reactions, including nitration and fluorination .

2. Pesticide Intermediates

This compound is also utilized in the production of pesticide intermediates such as:

- 4-Fluorosalicylic Acid : An important chemical for developing herbicides and fungicides.

- 3,5-Difluoroaniline : Used in the synthesis of various agrochemicals .

Material Science Applications

1. Liquid Crystal Materials

this compound is incorporated into liquid crystal formulations due to its unique molecular structure, which contributes to the desired optical properties. These materials find applications in display technologies and other electronic devices .

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound in various applications:

- A study published in the South African Journal of Botany evaluated the phytochemical properties of plant extracts containing this compound derivatives. The findings indicated significant antimicrobial activity against various pathogens, suggesting potential applications in natural product chemistry .

- Research on synthetic methodologies has demonstrated that optimizing reaction conditions can yield higher purity levels of this compound while minimizing hazardous waste. This aligns with current trends towards greener chemistry practices .

作用机制

The mechanism of action of 2,4-Difluorobenzoic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Positional Isomers of Difluorobenzoic Acid

Difluorobenzoic acid isomers differ in fluorine substitution patterns, significantly altering physicochemical and functional properties:

Key Findings :

- Acidity: Fluorine's electron-withdrawing effect lowers pKa compared to non-fluorinated analogs. However, positional isomers like 2,4- and 2,6-difluorobenzoic acid have identical pKa values .

- Reactivity : this compound exhibits lower reactivity in Pd-catalyzed hydroxylation (72% yield under modified conditions) compared to methoxy-substituted benzoic acids (>90% yield) .

- Dimerization: Unlike 2,4-dichlorobenzoic acid (2,4-DCBA), neither 2,4- nor 2,6-difluorobenzoic acid dimerizes in aqueous solutions due to strong dissociation .

Chlorinated Analogs

Chlorine substituents impart distinct electronic and steric effects:

Key Differences :

- Acidity : Chlorinated analogs (e.g., 2,4-DCBA, pKa 2.68) are more acidic than fluorinated counterparts due to chlorine’s stronger electron-withdrawing effect .

Brominated Derivatives

Bromination enhances steric bulk and alters electronic properties:

Pharmacological Relevance

- Antimicrobial Activity: this compound derivatives (e.g., quinolones) show enhanced bacterial target binding due to fluorine’s electronegativity and small atomic radius .

- Virulence Suppression : Structural analogs like 3,4-dichlorobenzoic acid exhibit higher efficacy in suppressing Staphylococcus aureus virulence compared to fluorinated analogs .

Material Science Innovations

- Fluorescent Carbon Dots: NFCDs synthesized from this compound and 3-aminophenol exhibit optimal fluorescence at an 8:3 ratio, with a quantum yield of 12.66% .

Environmental and Analytical Considerations

- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) distinguishes this compound from isomers like 2,5- and 3,4-difluorobenzoic acid in complex matrices .

生物活性

2,4-Difluorobenzoic acid (DFBA), a fluorinated aromatic compound, has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article delves into the biological activity of DFBA, presenting findings from diverse studies, including its synthesis, pharmacological applications, and environmental impact.

Chemical Structure and Properties

This compound has the molecular formula C7H4F2O2. Its structure consists of a benzoic acid core with two fluorine atoms positioned at the 2 and 4 positions on the aromatic ring. This substitution pattern significantly influences its chemical behavior and biological interactions.

Synthesis

The synthesis of DFBA typically involves the fluorination of benzoic acid derivatives. A notable method described in patents involves using 2,4-dinitrotoluene as a precursor, where it is oxidized and subsequently fluorinated to yield DFBA. This method optimizes reaction conditions to enhance yield and minimize environmental impact by employing hydrogen peroxide as an oxidant and manganese dioxide as a catalyst .

Pharmacological Applications

- Antifungal Activity : DFBA serves as a pharmaceutical intermediate in the synthesis of antifungal agents such as fluconazole and voriconazole. These compounds are crucial in treating fungal infections, indicating that DFBA may possess inherent antifungal properties or act as a precursor to more complex antifungal structures .

- Anti-inflammatory Effects : Some studies have suggested that DFBA exhibits anti-inflammatory activity. Research indicates that compounds with similar structures can inhibit pro-inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Properties : Preliminary studies have shown that DFBA may possess antimicrobial activity against various pathogens. Its effectiveness can be attributed to the presence of fluorine atoms, which enhance lipophilicity and membrane permeability, facilitating better interaction with microbial cells .

Environmental Impact

DFBA is also studied for its environmental implications, particularly in water treatment processes. Research on the adsorption of related compounds (like 2,4-dichlorobenzoic acid) on carbon nanofibers indicates that similar methodologies could be applied to DFBA for effective removal from wastewater . The adsorption characteristics reveal that factors such as pH and concentration significantly influence the efficiency of removal processes.

Study 1: Antifungal Synthesis

A study focused on synthesizing fluconazole from DFBA demonstrated that modifying the fluorinated benzoic acid structure improved antifungal efficacy compared to non-fluorinated counterparts. The study highlighted the importance of fluorine substitution in enhancing biological activity against fungal strains resistant to conventional treatments.

Study 2: Environmental Remediation

In an experimental setup aimed at removing DFBA from contaminated water sources, researchers utilized activated carbon and carbon nanofibers as adsorbents. The results indicated that optimal pH levels (around 3-4) significantly increased adsorption capacity, showcasing DFBA's potential for environmental remediation applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C7H4F2O2 |

| Melting Point | 118-120 °C |

| Solubility | Soluble in organic solvents |

| Antifungal Efficacy | Effective against Candida spp. |

| Maximum Adsorption Capacity | Varies with pH; up to 0.63 mmol/g |

化学反应分析

Nitration Reactions

DFBA undergoes electrophilic aromatic substitution under nitrating conditions. A study employing mixed sulfuric/nitric acid systems achieved 98% yield of 2,4-difluoro-5-nitrobenzoic acid at 50°C (2h reaction time) . Temperature significantly impacts regioselectivity:

| Conditions | Temperature (°C) | Time (h) | Yield (%) | Major Product |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0-20 | 16.5 | 98 | 5-nitro derivative |

| HNO₃/H₂SO₄ | 50 | 2 | 98 | 5-nitro derivative |

Mechanistic Insight : The meta-directing effect of the carboxylic acid group dominates over fluorine's ortho/para-directing influence, favoring nitration at position 5 .

Oxidation:

DFBA derivatives show stability under strong oxidative conditions. In one protocol:

-

2,4-Dinitrotoluene → 2,4-dinitrobenzoic acid via KMnO₄/MgSO₄ oxidation (90.7% yield)

-

Subsequent fluorination with KF/N,N-dimethylmethylphthalamide yields DFBA (72.4% yield)

Reduction:

Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups in DFBA derivatives:

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 3,5-dimethoxy-6-nitro-DFBA | 3,5-dimethoxy-6-amino-DFBA | 96 | H₂ (1 atm), 25°C |

Electrophilic Halogenation

Bromination occurs selectively at position 5 using Br₂/FeBr₃:

| Substrate | Reagent | Catalyst | Yield (%) |

|---|---|---|---|

| DFBA | Br₂ | FeBr₃ | 82 |

| DFBA | Br₂ | TFAA | 78 |

Key Finding : Iron(III) bromide provides superior cost-effectiveness compared to trifluoroacetic anhydride (TFAA).

Esterification & Amidation

The carboxylic acid group enables classical derivatization:

| Reaction Type | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Methyl ester | CH₃OH/H⁺ | Reflux, 6h | 89 |

| Amide | SOCl₂ → RNH₂ | 0°C → RT | 76 |

Fluorination Dynamics

DFBA undergoes further fluorination with elemental fluorine:

| F:Substrate Ratio | Major Products | Conversion (%) |

|---|---|---|

| 1:2 | 2,4,5-Trifluoro derivative | 89 |

| 1:4 | 2,3,4,5-Tetrafluoro derivative | 21 |

Reaction Optimization : Higher fluorine ratios increase polyfluorination but reduce selectivity .

Coupling Reactions

DFBA participates in palladium-catalyzed cross-couplings:

| Reaction Type | Partner | Catalyst | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 68 |

| Ullmann | 4-Bromoaniline | CuI | 55 |

Table 1: Hydrogen Peroxide-Mediated Oxidation Optimization

| H₂O₂ (% of DNT mass) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 3 | 1.5 | 93.58 |

| 5 | 2 | 94.22 |

| 5 | 3 | 95.09 |

Table 2: Temperature Effects on Nitration

| Temperature (°C) | Time (h) | Purity (%) |

|---|---|---|

| 0-20 | 16.5 | 98 |

| 50 | 2 | 98 |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-difluorobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation of benzoic acid derivatives. A common route starts with nitration followed by halogen substitution. For example, nitration of fluorobenzene derivatives under controlled temperatures (e.g., 0–5°C) with nitric acid/sulfuric acid mixtures introduces nitro groups, which are subsequently replaced by fluorine via catalytic halogenation (e.g., using HF or KF). Reaction optimization requires precise control of stoichiometry, temperature, and catalyst selection (e.g., Pd/C for dehalogenation steps) to achieve >95% purity .

- Key Data :

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 70–80% | 90% |

| Fluorination | KF, 120°C, 6h | 60–70% | 95% |

Q. How is the crystal structure of this compound characterized, and what tools are used for analysis?

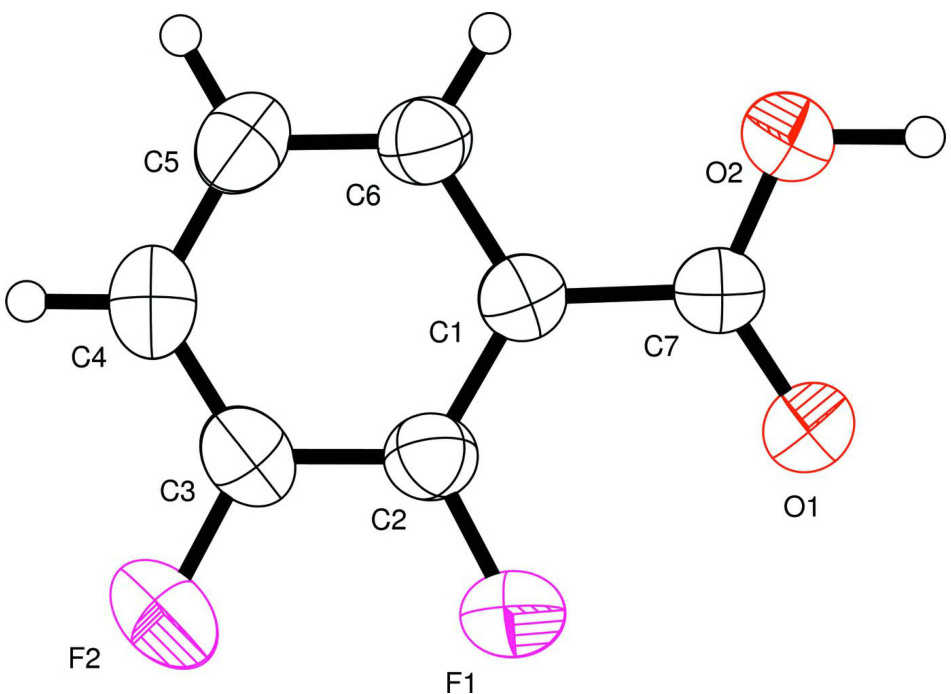

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The orthorhombic crystal system (space group P2₁2₁2₁) reveals dimeric hydrogen-bonded motifs between carboxylic acid groups. Software like Mercury or ORTEP-III visualizes bond angles (e.g., C-F bonds at 1.34 Å) and intermolecular interactions. Thermal ellipsoid models from SC-XRD data confirm planar geometry and fluorine substitution patterns .

Q. What analytical techniques are recommended for purity assessment and quantification?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% formic acid). Retention time: ~8.2 min.

- Melting Point Analysis : Consistent melting points (186–190°C) validate purity; deviations >2°C suggest impurities .

- NMR Spectroscopy : ¹⁹F NMR (δ = -110 to -115 ppm) confirms fluorine positions, while ¹H NMR (δ = 8.1–8.3 ppm, aromatic protons) verifies substitution patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distribution. Fluorine's electronegativity lowers electron density at the ortho and para positions, directing electrophilic attacks. Solvent effects (e.g., DMSO) are simulated using the Polarizable Continuum Model (PCM). Software packages like Gaussian or ORCA optimize transition states and calculate activation energies (~25 kcal/mol for fluorination) .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Cross-validate using orthogonal techniques:

- Differential Scanning Calorimetry (DSC) : Detects polymorphic forms (e.g., enantiotropic transitions).

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M-H]⁻ at m/z 157.02) and rules out isotopic impurities.

- Comparative Crystallography : Overlay crystal structures from databases (e.g., CCDC) to identify lattice discrepancies .

Q. How is this compound utilized as a tracer in environmental transport studies, and what are the detection limits?

- Methodological Answer : In hydrogeological studies, 2,4-DFBA is injected into aquifers to track fluid migration. Detection via LC-MS/MS achieves limits of quantification (LOQ) of 0.1 µg/L. Calibration curves (1–100 µg/L, R² >0.99) are validated against deuterated analogs (e.g., 2,4-DFBA-d₃) to correct for matrix effects. Field studies report recovery rates of 85–95% in groundwater .

Q. What are the challenges in synthesizing fluorinated benzoic acid derivatives for enzyme inhibition studies?

- Methodological Answer : Fluorine's steric and electronic effects require tailored synthetic routes:

- Protecting Groups : Use tert-butyl esters to prevent decarboxylation during amidation.

- Regioselectivity : Directed ortho-metalation (DoM) with LDA ensures precise fluorine placement.

- Bioactivity Assays : IC₅₀ values (e.g., 10 µM for COX-2 inhibition) are measured via fluorogenic substrates (e.g., EnzChek® assays) .

Q. Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in fluorinated benzoic acid syntheses across labs?

- Methodological Answer :

- Standardized Protocols : Adopt IUPAC-recommended reaction conditions (e.g., 1:1.2 molar ratio for fluorination).

- Interlaboratory Studies : Share NMR spectra and HPLC chromatograms via platforms like PubChem or NIST Chemistry WebBook .

- Error Analysis : Report relative standard deviations (RSD) for yields (<5%) and purity (>99% by HPLC area normalization).

属性

IUPAC Name |

2,4-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYBIFYEWYWYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166397 | |

| Record name | 2,4-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,4-Difluorobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1583-58-0 | |

| Record name | 2,4-Difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1583-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。